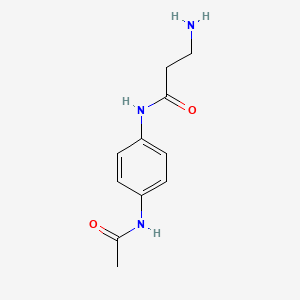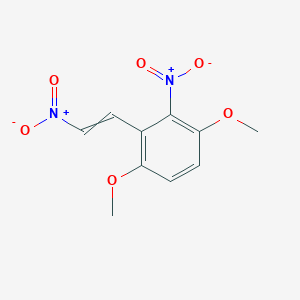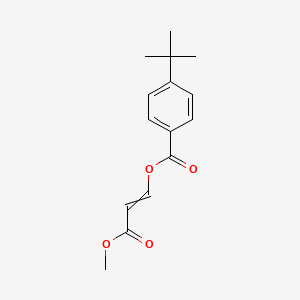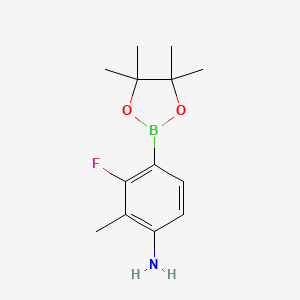![molecular formula C19H21OP B11726434 [(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene](/img/structure/B11726434.png)
[(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Hepta-2,4-dién-1-yl)(phényl)phosphoroso]benzène est un composé organophosphoré caractérisé par la présence d'un groupe phosphoroso lié à un groupe hepta-2,4-dién-1-yl et à un groupe phényl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du [(Hepta-2,4-dién-1-yl)(phényl)phosphoroso]benzène implique généralement la réaction d'halogénures d'hepta-2,4-dién-1-yl avec de la phénylphosphine dans des conditions contrôlées. La réaction est généralement effectuée sous atmosphère inerte pour éviter l'oxydation et d'autres réactions secondaires. Le mélange réactionnel est souvent chauffé pour faciliter la formation du produit désiré.
Méthodes de production industrielle
La production industrielle du [(Hepta-2,4-dién-1-yl)(phényl)phosphoroso]benzène peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles du laboratoire. Le processus peut être optimisé pour des rendements et une pureté plus élevés, et peut inclure des étapes telles que la distillation ou la recristallisation pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
[(Hepta-2,4-dién-1-yl)(phényl)phosphoroso]benzène peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes de phosphine.
Réduction : Les réactions de réduction peuvent convertir le groupe phosphoroso en groupe phosphine.
Substitution : Le composé peut participer à des réactions de substitution où les groupes hepta-2,4-dién-1-yl ou phényl sont remplacés par d'autres groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme l'hydrure de lithium aluminium pour la réduction et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées à des températures contrôlées et sous atmosphères inertes pour assurer la stabilité du composé.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes de phosphine, tandis que les réactions de substitution peuvent produire une variété de composés phosphoroso substitués.
Applications de recherche scientifique
[(Hepta-2,4-dién-1-yl)(phényl)phosphoroso]benzène a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme ligand en chimie de coordination.
Biologie : Etudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de matériaux avancés et comme catalyseur dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action du [(Hepta-2,4-dién-1-yl)(phényl)phosphoroso]benzène implique son interaction avec des cibles moléculaires par l'intermédiaire de son groupe phosphoroso. Le composé peut former des complexes de coordination avec les métaux, qui peuvent ensuite participer à des cycles catalytiques. Les voies impliquées dans son action dépendent de l'application spécifique et de la nature des molécules cibles.
Applications De Recherche Scientifique
[(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of [(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene involves its interaction with molecular targets through its phosphoroso group. The compound can form coordination complexes with metals, which can then participate in catalytic cycles. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
[(Hepta-2,4-dién-1-yl)(phényl)phosphine]benzène : Structure similaire mais avec un groupe phosphine au lieu d'un groupe phosphoroso.
[(Hepta-2,4-dién-1-yl)(phényl)phosphine oxyde]benzène : Structure similaire mais avec un groupe phosphine oxyde.
Unicité
[(Hepta-2,4-dién-1-yl)(phényl)phosphoroso]benzène est unique en raison de la présence du groupe phosphoroso, qui lui confère une réactivité et des propriétés de coordination distinctes par rapport à ses analogues phosphine et phosphine oxyde. Cette unicité le rend précieux pour des applications spécifiques en catalyse et en science des matériaux.
Propriétés
Formule moléculaire |
C19H21OP |
|---|---|
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
[hepta-2,4-dienyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C19H21OP/c1-2-3-4-5-12-17-21(20,18-13-8-6-9-14-18)19-15-10-7-11-16-19/h3-16H,2,17H2,1H3 |
Clé InChI |
VZPNYAAYIKMMRT-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11726353.png)



![2-cyano-3-(dimethylamino)-N'-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide](/img/structure/B11726367.png)
![3-{[1,1'-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide](/img/structure/B11726376.png)




![4,4-Dimethyl-3-oxo-2-[(4-phenylpiperazin-1-yl)methylidene]pentanenitrile](/img/structure/B11726414.png)


